2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F2N4O4S and its molecular weight is 488.51. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common moiety in many biologically active compounds . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on their specific structures and targets. For example, some imidazole derivatives act by inhibiting key enzymes in bacterial cell wall synthesis, while others might interact with receptors or other proteins in human cells .
Biochemical pathways
Again, the specific pathways affected by this compound would depend on its targets. Imidazole derivatives can potentially interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of this compound would need to be determined experimentally. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that could be metabolized by the body .
Result of action
The molecular and cellular effects of this compound would depend on its specific mode of action and the pathways it affects. Given the diverse activities of imidazole derivatives, it could potentially have a wide range of effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O4S/c24-22(25)33-19-9-7-17(8-10-19)28-20(16-5-4-6-18(13-16)29(31)32)14-26-23(28)34-15-21(30)27-11-2-1-3-12-27/h4-10,13-14,22H,1-3,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWXOCBNQXHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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